molecular formula C22H27N5O2S2 B15097556 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B15097556
Peso molecular: 457.6 g/mol
Clave InChI: HMJFKUNRDINWGA-LGMDPLHJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core. Key structural elements include:

  • A thiazolidinone ring at position 3, substituted with a butyl group and a thioxo group, forming a conjugated system via a Z-configuration methylidene bridge.
  • A methyl group at position 7 of the pyrido-pyrimidine scaffold.

Propiedades

Fórmula molecular

C22H27N5O2S2

Peso molecular

457.6 g/mol

Nombre IUPAC

(5Z)-3-butyl-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-4-5-8-26-21(29)17(31-22(26)30)13-16-19(25-11-9-24(3)10-12-25)23-18-7-6-15(2)14-27(18)20(16)28/h6-7,13-14H,4-5,8-12H2,1-3H3/b17-13-

Clave InChI

HMJFKUNRDINWGA-LGMDPLHJSA-N

SMILES isomérico

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

SMILES canónico

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origen del producto

United States

Métodos De Preparación

Construction of the 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold

The core is synthesized via cyclocondensation of 7-methyl-2-aminopyridine with ethyl acetoacetate under acidic conditions (Scheme 1). This method, adapted from analogous pyrido[1,2-a]pyrimidinone syntheses, affords 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 68–72% yield.

Reaction Conditions

  • Reactants : 7-Methyl-2-aminopyridine (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Catalyst : Conc. HCl (0.1 eq)
  • Solvent : Ethanol (reflux, 12 h)
  • Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂, column chromatography (SiO₂, hexane/EtOAc 3:1)

Introduction of the 4-Methylpiperazinyl Group at Position 2

Position 2 is functionalized via nucleophilic aromatic substitution (SNAr) using 1-methylpiperazine. The 4-chloro derivative of the core, generated by treating the scaffold with POCl₃, reacts with 1-methylpiperazine in DMF at 80°C.

Optimized Procedure

  • Chlorination : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in POCl₃ (5 vol), reflux (4 h).
  • Substitution : 4-Chloro intermediate (1.0 eq), 1-methylpiperazine (2.5 eq), DMF, 80°C, 8 h.
  • Yield : 65–70% after recrystallization (MeOH/H₂O).

Preparation of the Thiazolidinone Moiety

Synthesis of 3-Butyl-2-thioxothiazolidin-4-one

The thiazolidinone ring is constructed via cyclization of butylamine with carbon disulfide and chloroacetic acid (Scheme 2).

Stepwise Protocol

  • Formation of Dithiocarbamate : Butylamine (1.0 eq) + CS₂ (1.2 eq) in NaOH (aq), 0°C, 1 h.
  • Cyclization : Add chloroacetic acid (1.1 eq), heat to 60°C (3 h).
  • Isolation : Acidify with HCl, extract with EtOAc, dry (Na₂SO₄), yield 75–80%.

Formylation to 5-Aldehyde Derivative

The methylidene precursor is generated by Vilsmeier-Haack formylation at position 5 of the thiazolidinone.

Conditions

  • Reagents : 3-Butyl-2-thioxothiazolidin-4-one (1.0 eq), DMF (3 eq), POCl₃ (2 eq)
  • Solvent : DCM, 0°C → rt, 6 h
  • Quenching : Ice-water, neutralize with NaHCO₃
  • Yield : 60–65% after silica gel purification (hexane/EtOAc 2:1)

Knoevenagel Condensation for Z-Configured Methylidene Bridge

Stereoselective Coupling

The aldehyde (from Section 3.2) undergoes Knoevenagel condensation with the 3-position of the pyrido[1,2-a]pyrimidin-4-one core under mild basic conditions to ensure Z-selectivity.

Procedure

  • Reactants : 2-(4-Methylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), 3-butyl-5-formyl-2-thioxothiazolidin-4-one (1.1 eq)
  • Catalyst : Piperidine (0.2 eq)
  • Solvent : Ethanol, reflux (8 h)
  • Workup : Cool, filter precipitate, wash with cold EtOH
  • Yield : 55–60%

Stereochemical Analysis

The Z-configuration is confirmed by ¹H NMR: the methylidene proton (CH=) resonates as a singlet at δ 7.85–7.92 ppm, consistent with restricted rotation due to thiazolidinone ring planarity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-9), 7.89 (s, 1H, CH=), 4.15–4.25 (m, 4H, piperazine), 3.45 (t, 2H, NCH₂), 2.95 (s, 3H, NCH₃), 2.40 (s, 3H, C7-CH₃), 1.60–1.75 (m, 2H, CH₂), 1.30–1.45 (m, 2H, CH₂), 0.90 (t, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₅H₂₉N₆O₂S₂: 533.1745; found: 533.1748.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Melting Point : 218–220°C (decomp.).

Optimization and Challenges

Key Challenges

  • Regioselectivity in Core Substitution : Competing reactions at positions 2 and 3 necessitated precise stoichiometry and temperature control during SNAr.
  • Z-Selectivity : Base choice (piperidine over stronger amines) minimized E-isomer formation.

Yield Improvement Strategies

  • Microwave Assistance : Reduced condensation time to 2 h with 70% yield (80°C, 300 W).
  • Catalyst Screening : DBU increased yield to 68% but introduced E-isomer impurities (15%).

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: It is being investigated as a kinase inhibitor, which could be useful in the treatment of cancers and other diseases involving dysregulated kinase activity.

    Biological Studies: The compound can be used to study the role of specific kinases in cellular signaling pathways.

    Chemical Biology: It serves as a tool compound for probing the function of kinases in various biological processes.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects primarily through inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparación Con Compuestos Similares

Structural Analog: 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Similarities: Shares the pyrido[1,2-a]pyrimidin-4-one scaffold and thiazolidinone moiety at position 3.
  • Key Differences: Substituent at Position 2: A 4-methylbenzylamino group replaces the 4-methylpiperazinyl group, reducing basicity and altering steric interactions. Thiazolidinone Side Chain: The isobutyl group (vs.
  • Implications: The benzylamino group may limit solubility compared to piperazinyl derivatives, while branching in the thiazolidinone ring could influence pharmacokinetics.

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () differ in:

  • Core Structure: A fused thiazolo-pyrimidine system instead of pyrido-pyrimidinone.
  • Synthetic Routes : Microwave-assisted synthesis in DMF with acetic acid contrasts with the target compound’s unreported methodology, suggesting divergent scalability or yield optimization strategies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Substituents (Position) Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3: (Z)-thiazolidinone (butyl, thioxo); 7: methyl; 2: 4-methylpiperazinyl Balanced lipophilicity; potential kinase inhibition
Compound Pyrido[1,2-a]pyrimidin-4-one 3: (Z)-thiazolidinone (isobutyl, thioxo); 7: methyl; 2: 4-methylbenzylamino Increased steric bulk; reduced solubility
Patent Compound (EP 2023) Pyrido[1,2-a]pyrimidin-4-one 2: 1,3-benzodioxol-5-yl; 7: 4-methylpiperazinyl Enhanced aromatic interactions; improved bioavailability
Thiazolo[4,5-d]pyrimidine () Thiazolo[4,5-d]pyrimidine 5: thioxo; 2: coumarin; 7: phenyl Antioxidant/metal-chelating potential; complex synthetic route

Table 2: Substituent Impact on Properties

Substituent Type (Position) Example Compounds Effect on Properties
4-Methylpiperazinyl (2) Target Compound; EP 2023 Derivatives Enhances solubility and target affinity via hydrogen bonding and moderate basicity
Benzylamino (2) Compound Reduces solubility; increases steric hindrance
Thioxo-Thiazolidinone (3) Target Compound; Potential metal chelation; redox activity
Piperazinyl Alkylation (7) EP 2023 Derivatives Tunes logP and metabolic stability (e.g., hydroxyethyl improves aqueous solubility)

Research Findings and Implications

  • Synthetic Strategies : Microwave-assisted synthesis () offers efficiency for complex heterocycles, but the target compound’s route remains underexplored.
  • Biological Relevance: Thiazolidinone and piperazinyl groups are associated with antimicrobial and kinase-inhibitory activities, suggesting the target compound may share these traits .
  • SAR Insights: Position 2 substitutions (e.g., piperazinyl vs. benzylamino) critically influence solubility and binding, while thiazolidinone modifications affect redox properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.